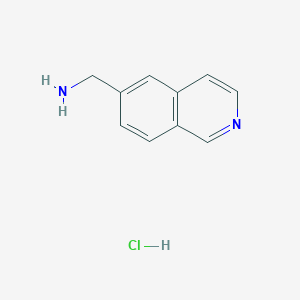
(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a Schiff base, which is a class of compounds that feature a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen . They are often used in organic synthesis and coordination chemistry .
Molecular Structure Analysis
The molecular structure of Schiff bases can be quite complex, often involving aromatic rings and multiple functional groups . The exact structure would depend on the specific substituents present in the compound.Chemical Reactions Analysis
Schiff bases are known to undergo a variety of chemical reactions, including reduction, oxidation, and hydrolysis . They can also act as ligands, forming complexes with metal ions .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Heterocyclic chemistry is a central part of organic chemistry and compounds containing a heterocycle play a crucial role in the development of new therapeutic agents. The pyrazole and pyridine rings present in the compound serve as key intermediates for synthesizing various heterocyclic structures that have significant pharmaceutical applications .
Biological Activity and Drug Design
The structural similarity of pyrazolopyridines to purine bases like adenine and guanine makes them interesting targets for drug design. They can mimic the biological activity of these natural compounds, potentially leading to the development of new drugs with applications in treating a wide range of diseases .
Anti-Fibrosis Agents
Compounds derived from pyridine and pyrazole structures have been studied for their anti-fibrotic activity. This is particularly relevant in the treatment of chronic diseases that lead to fibrosis, which is the excessive formation of connective tissue, often resulting in organ dysfunction .
Pharmacophores in Medicinal Chemistry
Pharmacophores are molecular frameworks that carry the essential features responsible for a drug’s biological activity. The compound’s pyridine and pyrazole components are pharmacophores that are commonly found in molecules with significant therapeutic value .
Development of Diagnostic Agents
Due to their fluorescent properties, pyrazolopyridines can be used in the development of diagnostic agents. They can be designed to bind to specific biological targets, allowing for the visualization of certain diseases or conditions within the body .
Agricultural Chemistry
In addition to medical applications, pyrazolopyridines have uses in agricultural chemistry. They can be formulated into pesticides or herbicides, providing protection against various pests and weeds that affect crop production .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-cyclopropyl-N-[(E)-pyridin-4-ylmethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c19-13(12-7-11(16-17-12)10-1-2-10)18-15-8-9-3-5-14-6-4-9/h3-8,10H,1-2H2,(H,16,17)(H,18,19)/b15-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSVMYOPSWDRNS-OVCLIPMQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=CC(=NN2)C(=O)N/N=C/C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-cyclopropyl-N'-(pyridin-4-ylmethylene)-1H-pyrazole-5-carbohydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)
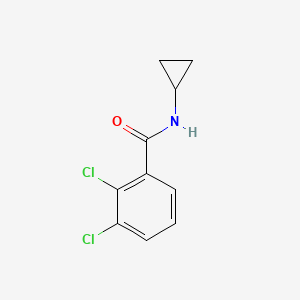

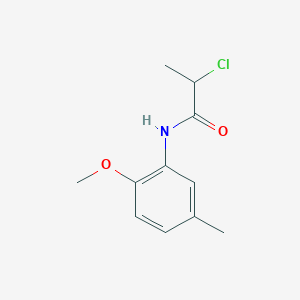
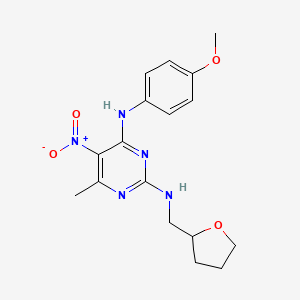
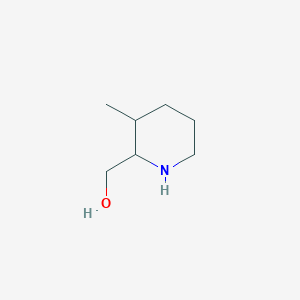
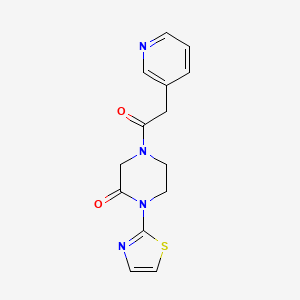
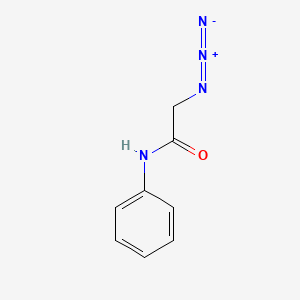

![3-Bromo-2,4-difluoro-6-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2896897.png)

